3-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)acrylamide
3-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)acrylamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1064801
InChI:
InChI=1S/C23H14BrNO3/c24-15-11-8-14(9-12-15)10-13-20(26)25-19-7-3-6-18-21(19)23(28)17-5-2-1-4-16(17)22(18)27/h1-13H,(H,25,26)/b13-10+
SMILES:
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=C(C=C4)Br
Molecular Formula:
C23H14BrNO3
Molecular Weight:
432.3 g/mol
3-(4-bromophenyl)-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)acrylamide
CAS No.:
Inhibitors
Cat. No.: VC1064801
Molecular Formula: C23H14BrNO3
Molecular Weight: 432.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C23H14BrNO3 |
---|---|
Molecular Weight | 432.3 g/mol |
IUPAC Name | (E)-3-(4-bromophenyl)-N-(9,10-dioxoanthracen-1-yl)prop-2-enamide |
Standard InChI | InChI=1S/C23H14BrNO3/c24-15-11-8-14(9-12-15)10-13-20(26)25-19-7-3-6-18-21(19)23(28)17-5-2-1-4-16(17)22(18)27/h1-13H,(H,25,26)/b13-10+ |
Standard InChI Key | IASFBDKJUIFODF-JLHYYAGUSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)/C=C/C4=CC=C(C=C4)Br |
SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=C(C=C4)Br |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=C(C=C4)Br |
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